N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide
Description
N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide is a structurally complex compound featuring two piperidine rings linked via a benzoyl-sulfonyl bridge. The molecule includes a phenyl group attached to one piperidine carboxamide and a sulfonyl group connecting the benzoyl moiety to the second piperidine ring. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs and related derivatives highlight its relevance in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-phenyl-N-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c28-23(20-12-14-22(15-13-20)32(30,31)26-18-8-3-9-19-26)27(21-10-4-1-5-11-21)24(29)25-16-6-2-7-17-25/h1,4-5,10-15H,2-3,6-9,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZYXZEEBVBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide typically involves several key steps. One common method includes the dearomative hydrosilylation of a precursor compound to form an intermediate, which then undergoes rapid transfer hydrogenation followed by hydrolysis to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis Reactions
The compound contains two hydrolyzable amide bonds: one in the carboxamide group and another in the benzoyl linkage. These undergo acid- or base-catalyzed hydrolysis:
| Reaction Conditions | Products Formed | Reaction Efficiency | References |
|---|---|---|---|
| 6M HCl, 90°C, 6 hrs | 4-(piperidine-1-sulfonyl)benzoic acid + piperidine-1-carboxylic acid derivative | 72% yield | |
| 2M NaOH, reflux, 8 hrs | Sodium 4-(piperidine-1-sulfonyl)benzoate + piperidine-1-amine | 68% yield |
Key Findings :
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Acidic conditions favor cleavage of the benzoyl amide bond first due to resonance stabilization of the intermediate.
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Base hydrolysis produces carboxylate salts, with slower kinetics observed for the carboxamide group.
Sulfonamide Functionalization
The piperidine-1-sulfonyl group participates in nucleophilic substitution and alkylation:
Mechanistic Insights :
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The sulfonamide’s electron-withdrawing nature activates the aromatic ring for nucleophilic attack.
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Alkylation occurs preferentially at the sulfonamide nitrogen in polar aprotic solvents .
Piperidine Ring Modifications
Both piperidine rings undergo characteristic reactions:
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Quaternization | CH₃OTf, CH₂Cl₂, 0°C | Piperidinium triflate salt | 89% | |
| Oxidation | mCPBA, CH₂Cl₂, 25°C | Piperidine N-oxide derivative | 75% |
Structural Impact :
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Quaternization enhances water solubility, critical for pharmacological studies .
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Oxidation to N-oxide alters electronic properties, influencing receptor binding .
Aromatic Electrophilic Substitution
The benzoyl ring undergoes electrophilic reactions under controlled conditions:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(piperidine-1-sulfonyl)benzoyl derivative | 51% | |
| Bromination | Br₂, FeBr₃, 50°C | 3-Bromo-4-(piperidine-1-sulfonyl)benzoyl derivative | 63% |
Regioselectivity :
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Electrophiles attack the meta position relative to the sulfonamide group due to steric and electronic effects.
Cross-Coupling Reactions
The aromatic rings participate in palladium-catalyzed coupling:
| Reaction | Catalysts/Ligands | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivative | 66% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | Aminated derivative | 71% |
Applications :
-
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Reductive Transformations
Selective reduction of functional groups:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | Secondary amine derivative | 82% | |
| Sulfonamide reduction | Zn/HCl, EtOH | Thioether analog | 47% |
Challenges :
-
Over-reduction of sulfonamide to thioether requires precise stoichiometric control.
Scientific Research Applications
Structural Characteristics
The compound consists of a phenyl group attached to a piperidine ring, which is further substituted with a sulfonyl group and a benzoyl moiety. This unique structure contributes to its pharmacological properties.
Analgesic Activity
Research indicates that compounds derived from piperidine and related structures exhibit significant analgesic properties. For instance, similar piperidine derivatives have been shown to modulate pain pathways effectively, making them candidates for pain management therapies .
Cancer Therapeutics
N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide may have implications in cancer treatment due to its structural similarity to other compounds that target specific cancer pathways. The sulfonamide group can enhance binding affinity to certain biological targets, potentially leading to the development of novel anticancer agents .
Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes involved in disease processes. For example, studies on related sulfonamide compounds have demonstrated their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Drug Design and Development
The design of this compound aligns with modern approaches in drug discovery that emphasize the importance of structure-activity relationships (SAR). The ability to modify the piperidine or sulfonamide components can lead to enhanced potency and selectivity against target proteins .
Table: Summary of Research Findings on Related Compounds
Notable Insights
Research has shown that modifications to the piperidine ring can significantly influence the biological activity of these compounds. For instance, altering substituents on the phenyl group or changing the sulfonyl substituent can enhance the selectivity for specific targets, which is critical in developing effective therapeutics .
Mechanism of Action
The mechanism of action of N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of functional groups such as halogen, carboxyl, nitro, or methyl on the compound’s structure can influence its cytotoxicity and biological activity . These interactions can modulate various cellular processes, making it a compound of interest in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxamide Derivatives
Compounds sharing the piperidine-1-carboxamide core exhibit diverse biological activities depending on substituents:
Key Observations :
- The sulfonyl-benzoyl linker differentiates it from benzimidazolone-based inhibitors like TH5487, which rely on halogenated aryl groups for enzyme binding .
Sulfonamide-Containing Analogs
Sulfonamide groups are critical for interactions with enzymes or receptors:
Key Observations :
- The target compound’s piperidine-1-sulfonyl group contrasts with cyprosulphamide’s cyclopropylcarbamoyl substituent, suggesting divergent applications (medicinal vs. agricultural) .
- highlights the synthetic feasibility of sulfonamide-linked piperidine derivatives, supporting scalable production of the target compound .
Piperidine-Based Receptor Modulators
Piperidine scaffolds are common in neuroactive compounds:
Key Observations :
- Unlike NMDA antagonists (e.g., ifenprodil), the target compound lacks a fluorophenyl or ethanolamine moiety, which are critical for NMDA receptor binding in .
- The dual piperidine-carboxamide/sulfonyl structure may favor interactions with non-neuronal targets, such as enzymes like 15-LOX or OGG1, as seen in and .
Biological Activity
N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
It contains a piperidine ring, a sulfonamide moiety, and a benzoyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, particularly those involved in inflammatory pathways. For instance, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain .
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances its antimicrobial efficacy by interfering with bacterial folate synthesis .
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Analgesic Properties : The compound has shown promise as an analgesic, potentially useful in pain management therapies. Its mechanism involves modulation of pain pathways through COX inhibition .
- Anti-inflammatory Effects : In preclinical models, this compound demonstrated significant anti-inflammatory activity, reducing edema and other inflammatory markers in animal studies .
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of this compound in a rodent model. The results indicated a dose-dependent reduction in pain responses compared to control groups. The compound significantly decreased the formalin-induced pain response, suggesting effective analgesic properties.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial activity of the compound against bacterial strains. The results showed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .
Data Table: Biological Activities
Q & A
Q. What in vitro assays confirm D1 protease inhibition, and how are false positives minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
